Sepinol
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Overview
Description
Sepinol is a powerful synthetic antioxidant that has been developed to provide protection from oxidative stress and inflammation in laboratory experiments. It is a derivative of the naturally-occurring antioxidant, selenium, and has been shown to be effective in a variety of lab experiments. Sepinol has a wide range of applications and is used in many different fields, such as cancer research, cardiovascular research, and neuroscience.
Mechanism Of Action
Sepinol works by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are produced during oxidative stress and inflammation. It does this by binding to the ROS and RNS, preventing them from damaging cells and tissues. Sepinol also acts as an antioxidant, neutralizing free radicals that can cause oxidative damage.
Biochemical and Physiological Effects
Sepinol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and inhibit the growth of cancer cells. It has also been shown to improve the function of the immune system and protect against the development of cardiovascular and neurological diseases.
Advantages And Limitations For Lab Experiments
The use of Sepinol in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also stable and can be used in a variety of different research applications. The main limitation of Sepinol is that it can be toxic at high concentrations, so it must be used with caution.
Future Directions
The future of Sepinol research is promising. Sepinol has been shown to be effective in a variety of laboratory experiments, and there is potential for it to be used in clinical settings. There is also potential for Sepinol to be used in the development of new drugs and treatments for a variety of diseases. Additionally, Sepinol may be used to develop new technologies, such as biosensors and nanotechnology, for the detection and treatment of diseases.
Synthesis Methods
Sepinol is synthesized by a process called selenization, which involves the reaction of selenium with an organic compound. This reaction results in the formation of a selenol group, which is a type of organic compound containing selenium. The selenol group is then coupled with an organic molecule, such as an amino acid, to form the final product, Sepinol. The synthesis of Sepinol can be done in a laboratory setting and is relatively simple.
Scientific Research Applications
Sepinol is used in a variety of scientific research applications, such as cancer research, cardiovascular research, and neuroscience. In cancer research, Sepinol has been shown to inhibit the growth of cancer cells by preventing them from dividing and inducing apoptosis. In cardiovascular research, Sepinol has been shown to protect against oxidative stress and inflammation, which can lead to the development of cardiovascular diseases. In neuroscience, Sepinol has been shown to protect against oxidative stress and inflammation, which can lead to neurological disorders.
properties
IUPAC Name |
(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-16-10(18)4-7(5-11(16)19)15-14(21)13(20)9-3-2-8(17)6-12(9)23-15/h2-6,14-15,17-19,21H,1H3/t14-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCZAKZBCYSVSS-LSDHHAIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1O)[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sepinol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.